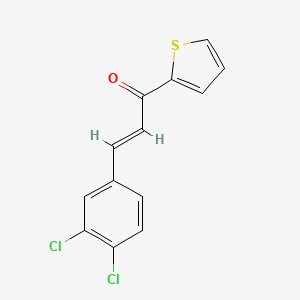

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one

Description

Properties

CAS No. |

2379721-00-1 |

|---|---|

Molecular Formula |

C13H8Cl2OS |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C13H8Cl2OS/c14-10-5-3-9(8-11(10)15)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ |

InChI Key |

WYBSEBZDXWKGMZ-GQCTYLIASA-N |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Enhanced Reaction Kinetics

Microwave irradiation accelerates molecular collisions, reducing reaction times from hours to minutes. A 73% yield is achieved in 15 minutes using:

Conditions:

Advantages:

Solvent-Free Green Chemistry Approaches

Mechanochemical Grinding

Solid-state synthesis eliminates solvent use:

-

Mix 2-acetylthiophene (1.0 equiv) and 3,4-dichlorobenzaldehyde (1.05 equiv).

-

Add KOH (0.3 equiv) and grind in a ball mill (500 rpm, 30 minutes).

Yield: 82%

Purity: 97% (GC-MS)

Sulfated Titania Catalysis

A recyclable Brønsted acid catalyst (SO₄²⁻/TiO₂) enables room-temperature synthesis:

-

Combine reactants (1:1 molar ratio) with 10 wt% catalyst.

-

Stir at 25°C for 2 hours.

Yield: 88% per cycle

E-factor: 0.7 (vs. 8.2 for traditional method)

Analytical Characterization

Spectroscopic Data

Configuration Analysis

The (E)-configuration is confirmed by:

Comparative Evaluation of Methods

| Method | Yield (%) | Time | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Traditional | 78–85 | 6–8 hours | 95 | High (solvent waste) |

| Microwave | 73–90 | 15–30 min | 98 | Moderate |

| Solvent-Free Grinding | 82 | 30 min | 97 | Low |

| Sulfated Titania | 88 | 2 hours | 96 | Very Low |

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthetic Intermediate: The compound serves as a starting material for synthesizing more complex organic molecules due to its reactive double bond and aromatic rings. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with altered properties.

2. Biology:

- Antimicrobial Activity: Research indicates that chalcone derivatives exhibit significant antimicrobial properties against various pathogens. Studies have shown that 3-(3,4-dichlorophenyl)-1-(2-thienyl)-2-propen-1-one can inhibit bacterial growth effectively.

- Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Properties: Preliminary studies suggest that this chalcone derivative may induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation.

3. Medicine:

- Drug Development: Due to its biological activities, 3-(3,4-dichlorophenyl)-1-(2-thienyl)-2-propen-1-one is being explored as a lead compound for developing new therapeutic agents aimed at treating infections and cancer.

4. Industry:

- Material Science: The compound's unique chemical properties make it suitable for developing new materials such as polymers and dyes. Its ability to absorb light makes it a candidate for applications in photonic devices.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positional Isomerism

- 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one (C₁₃H₈Cl₂OS): This positional isomer features chlorine at the 2- and 4-positions of the phenyl ring instead of 3- and 4-.

- 1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)-2-propen-1-one: Replacing the thienyl group with a quinoline moiety and shifting chlorine to 2,5-positions enhances antimalarial activity, as reported in a drug design study . This highlights the importance of both substituent position and heterocyclic choice.

Heterocyclic Group Variations

3-(3,4-Dichlorophenyl)-1-(2-naphthyl)-prop-2-en-1-one :

Substituting thienyl with a bulkier 2-naphthyl group increases hydrophobicity, which could improve membrane permeability but reduce solubility. Crystallographic data (Acta Crystallographica Section E) confirms planar geometry, similar to the thienyl analog .1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one :

Methoxy and butoxy groups enhance electron-donating properties, contrasting with the electron-withdrawing dichlorophenyl group. This compound exhibited potent antimalarial activity, suggesting that substituent electronic profiles critically influence bioactivity .

Halogen Substitution Effects

Functional Group Additions

- Dimethomorph (3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl)-2-propen-1-one):

This commercial fungicide incorporates a morpholine ring and methoxy groups, enhancing structural complexity and fungicidal efficacy. The morpholine group likely improves systemic translocation in plants .

Data Table: Key Properties of Selected Chalcone Derivatives

Research Findings and Implications

- Antimalarial Activity: Chalcones with electron-withdrawing groups (e.g., Cl, NO₂) and heteroaromatic rings (e.g., quinoline) show enhanced activity against Plasmodia .

- Fungicidal Applications : Dimethomorph’s success underscores the value of functional group diversification (e.g., morpholine) in agrochemical design .

- Synthetic Flexibility : The Claisen-Schmidt method enables scalable production of diverse chalcones, including the 3,4-dichlorophenyl-thienyl derivative .

Biological Activity

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H8Cl2OS

- Molecular Weight : 283.2 g/mol

- IUPAC Name : (E)-3-(3,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one

- CAS Number : 2379721-00-1

The compound features a propenone structure linking a dichlorophenyl group with a thienyl group, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It has demonstrated efficacy against various cancer cell lines, including:

- Breast Cancer : In vitro studies revealed that the compound can induce apoptosis in MCF-7 breast cancer cells.

- Leukemia : The compound showed promising results in inhibiting proliferation in chronic lymphocytic leukemia (CLL) cell lines with IC50 values ranging from 0.17 to 2.69 µM .

The proposed mechanism of action includes modulation of signaling pathways associated with cell survival and proliferation, potentially through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression .

The biological activity of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and leading to altered cellular responses.

These interactions suggest that the compound could be a valuable lead for drug development aimed at treating infections and cancers .

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms associated with this compound:

Anticancer Activity Data

A detailed analysis of IC50 values against various cancer cell lines reflects the compound's potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.85 |

| HG-3 (CLL) | 0.17 - 2.69 |

| PGA-1 (CLL) | 0.35 - 1.97 |

These values indicate that the compound is particularly effective at low concentrations, making it a candidate for further development in cancer therapeutics .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign thienyl protons (δ 6.8–7.5 ppm) and dichlorophenyl carbons (δ 120–140 ppm). Discrepancies may arise from keto-enol tautomerism; DMSO-d₆ stabilizes enolic forms .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings), critical for structure-activity studies .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z: 326.96) and fragments (e.g., loss of Cl groups) .

How does molecular packing in the crystal lattice affect the compound’s physicochemical properties?

Advanced Research Focus

Single-crystal XRD reveals intermolecular interactions:

- C–H···O Hydrogen Bonds : Between carbonyl oxygen and adjacent aromatic protons, enhancing thermal stability (melting point ~160–165°C) .

- π-π Stacking : Thienyl and dichlorophenyl rings align face-to-face (distance ~3.5 Å), influencing solubility and aggregation in polar solvents .

- Impact on Bioactivity : Tight packing may reduce membrane permeability, necessitating co-solvents (e.g., DMSO) in biological assays .

How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. null results)?

Q. Methodological Guidance

- Purity Verification : Confirm ≥95% purity via HPLC (retention time comparison) and elemental analysis .

- Assay Conditions : Test multiple cell lines (e.g., MCF-7 vs. HEK293) and vary concentrations (IC₅₀ ranges: 10–50 μM) to account for tissue-specific effects .

- Metabolite Interference : Check for degradation products (e.g., hydrolyzed ketone) using LC-MS during bioassays .

What strategies are effective for derivatizing this compound to enhance bioactivity or solubility?

Q. Advanced Research Focus

- Functionalization : Introduce sulfonate groups at the thienyl position to improve water solubility (e.g., via electrophilic substitution with SO₃) .

- Heterocycle Formation : Cyclocondensation with thiourea yields thiazolidinones, which show enhanced antimicrobial activity .

- Hybrid Molecules : Conjugate with amino acids (e.g., L-proline) via Mannich reactions to target specific enzyme pockets .

How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and binding modes?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (Mulliken charges on carbonyl carbon) .

- Molecular Docking : Simulate interactions with COX-2 or EGFR kinases, identifying key hydrogen bonds with active-site residues (e.g., Lys532) .

- ADMET Prediction : Use QSAR models to estimate logP (~3.5) and blood-brain barrier penetration .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Methodological Guidance

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during condensation and improve mixing for consistent E/Z isomer ratios .

- Catalyst Recycling : Immobilize base catalysts (e.g., NaOH on silica gel) to minimize waste and reduce purification steps .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FT-IR probes to monitor reaction progress in real time .

How can researchers validate the environmental stability of this compound under varying storage conditions?

Q. Basic Research Focus

- Accelerated Degradation Studies : Expose to UV light (254 nm) and humidity (75% RH) for 4 weeks; analyze via GC-MS for breakdown products (e.g., dichlorophenol) .

- Stabilizers : Add antioxidants (BHT) or store under inert gas (N₂) to prevent oxidation of the thienyl moiety .

What role does the compound play in materials science, particularly in polymer or coordination chemistry?

Q. Advanced Research Focus

- Polymer Precursor : Radical polymerization with acrylates yields conductive polymers due to thienyl’s electron-donating capacity .

- Metal Complexation : Chelate with Cu(II) or Fe(III) via carbonyl and thienyl groups, producing catalysts for oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.